2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide
Overview
Description
2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-butyl-7-methylcoumarin and N,N-diethylacetamide.
Esterification: The coumarin derivative is esterified with chloroacetic acid in the presence of a base such as sodium hydroxide to form the intermediate ester.
Amidation: The intermediate ester is then reacted with N,N-diethylamine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, such as alkyl or aryl derivatives.
Scientific Research Applications
2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly for its anticoagulant and anticancer properties.
Industry: Utilized in the development of photoactive materials and as a fluorescent probe in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes such as DNA gyrase and topoisomerase, inhibiting their activity.
Pathways Involved: The compound can interfere with DNA replication and repair pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-methylumbelliferone: A coumarin derivative with similar fluorescence properties.
Warfarin: A well-known anticoagulant that also belongs to the coumarin family.
Coumarin-3-carboxylic acid: Another coumarin derivative with potential medicinal applications.
Uniqueness
2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its butyl and diethylacetamide groups contribute to its lipophilicity and potential for diverse applications.
Properties
IUPAC Name |
2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxy-N,N-diethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-5-8-9-15-12-19(23)25-17-11-14(4)10-16(20(15)17)24-13-18(22)21(6-2)7-3/h10-12H,5-9,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKSFXUZMGMWID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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